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molecular formula C13H16N2O4 B8799549 4-(n-(Tert-butoxycarbonyl)carbamimidoyl)benzoic acid

4-(n-(Tert-butoxycarbonyl)carbamimidoyl)benzoic acid

Cat. No. B8799549
M. Wt: 264.28 g/mol
InChI Key: CBLWJKHTKYGZTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09394250B2

Procedure details

To a solution of the compound prepared in Example 17 (0.20 g, 0.72 mmol) in methanol (10 mL) was added 1 M aqueous sodium hydroxide (5 mL). The reaction was stirred at room temperature for 1 h. The mixture was concentrated and the resulting aqueous residue was diluted with ethyl acetate. The aqueous layer was acidified with 1 M hydrochloric acid to pH 4-5 and extracted with ethyl acetate (2×20 mL). The combined organic extracts were dried and concentrated to give the title compound (0.208 g, >99%) as a white solid.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:5][C:6]([NH:8][C:9]([C:11]1[CH:20]=[CH:19][C:14]([C:15]([O:17]C)=[O:16])=[CH:13][CH:12]=1)=[NH:10])=[O:7])([CH3:4])[CH3:3].[OH-].[Na+]>CO>[CH3:4][C:2]([O:5][C:6]([NH:8][C:9]([C:11]1[CH:12]=[CH:13][C:14]([C:15]([OH:17])=[O:16])=[CH:19][CH:20]=1)=[NH:10])=[O:7])([CH3:1])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
CC(C)(C)OC(=O)NC(=N)C1=CC=C(C(=O)OC)C=C1
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
the resulting aqueous residue was diluted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×20 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C)(C)OC(=O)NC(=N)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.208 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 109.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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